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molecular formula C15H22O2SSi B8614214 2-Trimethylsilylethynyl-1-methyl-4-(propylsulfonyl)benzene

2-Trimethylsilylethynyl-1-methyl-4-(propylsulfonyl)benzene

Cat. No. B8614214
M. Wt: 294.5 g/mol
InChI Key: RGEPJELGTHIIBH-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 2, starting from 2-bromo-1-methyl-4-(propylsulfonyl)benzene (Intermediate 37) and trimethylsilylacetilene, the title compound was obtained as a brown liquid in 75% yield.
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
C(OC(=O)COC1C=CC(Cl)=CC=1[C:16]#[C:17][Si:18]([CH3:21])([CH3:20])[CH3:19])(C)(C)C.Br[C:24]1[CH:29]=[C:28]([S:30]([CH2:33][CH2:34][CH3:35])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[CH3:36]>>[CH3:19][Si:18]([CH3:21])([CH3:20])[C:17]#[C:16][C:24]1[CH:29]=[C:28]([S:30]([CH2:33][CH2:34][CH3:35])(=[O:32])=[O:31])[CH:27]=[CH:26][C:25]=1[CH3:36]

Inputs

Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC1=C(C=CC(=C1)S(=O)(=O)CCC)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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